Gallium maltolate

Beschreibung

Eigenschaften

IUPAC Name |

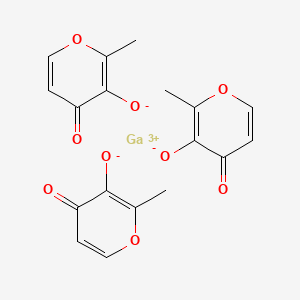

gallium;2-methyl-4-oxopyran-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYYOZSDALANRF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15GaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108560-70-9 | |

| Record name | Gallium maltolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108560-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium maltolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALLIUM MALTOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17LEI49C2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Pathways for Gallium Maltolate

Conventional Aqueous Synthesis

The most widely documented method involves reacting gallium nitrate nonahydrate (Ga(NO₃)₃·9H₂O) with maltol (3-hydroxy-2-methyl-4H-pyran-4-one) in aqueous medium. Bernstein et al. outline the following steps:

- Precursor Mixing : A 0.5 M aqueous solution of maltol is combined with a 1 M solution of gallium nitrate nonahydrate at a 3:1 molar ratio (maltol:gallium), with a slight excess of maltol to ensure complete complexation.

- pH Adjustment : Sodium carbonate (Na₂CO₃) is gradually added to raise the pH to ~7, facilitating deprotonation of maltol and coordination with gallium.

- Heating and Cooling : The solution is heated to 65°C for 2 hours, followed by cooling to 5–9°C to precipitate this compound as a white-to-beige crystalline powder.

- Purification : The precipitate is washed with water and ethanol, refluxed in ethanol, and dried. This method achieves a yield of ~80% with a gallium content of 15.2–15.7% (theoretical: 15.7%).

Alternative Alkaline Synthesis

A modified approach using sodium hydroxide (NaOH) for pH adjustment is described by Kim et al.:

- Reaction Conditions : Gallium nitrate hydrate (7 g Ga equivalent) is dissolved in 200 mL water at 70°C, followed by incremental addition of 45 g maltol (0.36 mol).

- pH Control : NaOH (2 M) is added to achieve pH 8, enhancing ligand deprotonation.

- Precipitation and Washing : The mixture is cooled to 5°C, filtered, and washed with boiling water and ethanol. This method reports an 84% yield, highlighting the efficacy of NaOH in streamlining the process.

Table 1. Key Synthesis Parameters

| Parameter | Conventional | Alkaline |

|---|---|---|

| Gallium Source | Ga(NO₃)₃·9H₂O | Ga(NO₃)₃·xH₂O |

| Ligand Ratio | 3:1 (maltol:Ga) | 3:1 |

| pH | ~7 (Na₂CO₃) | 8 (NaOH) |

| Temperature | 65°C | 70°C |

| Yield | 80% | 84% |

Physicochemical Characterization

Structural Confirmation

Single-crystal X-ray diffraction reveals this compound adopts an orthorhombic lattice (space group Pbca) with unit cell dimensions a = 16.675 Å, b = 12.034 Å, c = 18.435 Å. The gallium center is octahedrally coordinated by three bidentate maltolate ligands in a propeller-like arrangement, with one ligand exhibiting positional disorder.

Solubility and Stability

This compound exhibits moderate aqueous solubility (10.7 ± 0.9 mg/mL at 25°C) and stability across pH 5.5–8.0, with minimal dissociation. The octanol-water partition coefficient (0.41 ± 0.08) indicates moderate lipophilicity, conducive to oral absorption.

Table 2. Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Solubility (H₂O) | 10.7 mg/mL | Gravimetric |

| Log P (octanol/water) | 0.41 | Shake-flask |

| Density | 1.56 g/cm³ | Jolly balance |

| UV λₘₐₓ | 217, 250, 303 nm | Spectrophotometry |

Quality Control and Optimization

Critical Process Parameters

- pH Control : Maintaining pH 7–8 prevents gallium hydroxide precipitation and ensures ligand coordination.

- Temperature : Heating to 65–70°C accelerates complexation but must be balanced against maltol degradation risks.

- Purification : Ethanol refluxing removes residual maltol and sodium salts, achieving >98% purity.

Analytical Validation

- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : Confirms gallium content (15.2–15.7%).

- Nuclear Magnetic Resonance (NMR) : Absence of maltol’s hydroxyl proton signal (δ 8.7 ppm) in DMSO-d₆ confirms complexation.

- Infrared Spectroscopy : Disappearance of maltol’s O–H stretch (3250 cm⁻¹) and shifts in C=O stretches (1750–1600 cm⁻¹) validate ligand binding.

Scalability and Industrial Production

Pilot-Scale Synthesis

Regis Technologies (Morton Grove, IL) has scaled this compound production using the conventional method, demonstrating batch consistency and compliance with Good Manufacturing Practices (GMP). Key challenges include:

- Hygroscopicity of Gallium Nitrate : Requires anhydrous storage conditions.

- Byproduct Removal : Sodium nitrate and carbonate residues are minimized through iterative washing.

Comparative Analysis with Alternative Methods

Solvent-Free Approaches

Solid-state synthesis remains unexplored but may reduce solvent waste and improve sustainability.

Challenges and Troubleshooting

Common Issues

- Incomplete Complexation : Addressed by maintaining a 3:1 maltol:Ga ratio and strict pH control.

- Residual Sodium Salts : Mitigated via ethanol washes and recrystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Galliummaltolat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Galliummaltolat kann Oxidationsreaktionen durchlaufen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Galliummaltolat kann an Substitutionsreaktionen teilnehmen, bei denen die Maltolatliganden durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Starke Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Liganden wie Ethylendiamintetraessigsäure (EDTA) oder andere Chelatbildner.

Hauptsächlich gebildete Produkte

Oxidation: Oxidierte Formen von Galliummaltolat.

Reduktion: Reduzierte Gallium-Spezies.

Substitution: Neue Koordinationskomplexe mit verschiedenen Liganden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Galliummaltolat entfaltet seine Wirkung hauptsächlich durch die Nachahmung von dreiwertigem Eisen (Fe3+). Es konkurriert mit dreiwertigem Eisen um Bindungsstellen an Enzymen und Proteinen und stört so wesentliche biologische Prozesse. Die Verbindung ist besonders effektiv bei der Hemmung der Ribonukleotidreduktase, einem Enzym, das für die DNA-Synthese unerlässlich ist. Durch die Interferenz mit dem Eisenstoffwechsel induziert Galliummaltolat Apoptose in schnell proliferierenden Zellen, wie z. B. Krebszellen.

Wirkmechanismus

Gallium maltolate exerts its effects primarily by mimicking ferric iron (Fe3+). It competes with ferric iron for binding sites on enzymes and proteins, disrupting essential biological processes. The compound is particularly effective in inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. By interfering with iron metabolism, this compound induces apoptosis in rapidly proliferating cells, such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- GaM’s oral bioavailability is >25-fold higher than GaN or GaCl₃ due to maltol’s ability to prevent gallium hydrolysis and enhance mucosal permeability .

- KP46, despite high lipophilicity, has poor oral absorption due to low water solubility, limiting its clinical utility .

Anticancer Efficacy

Cytotoxicity in Cancer Cell Lines

Mechanistic Advantages :

Clinical Outcomes

- In a hepatocellular carcinoma patient, oral GaM (1,500 mg/day) reduced tumor size and improved symptoms, whereas GaN failed .

- Phase I trials confirmed GaM’s safety (up to 500 mg/day) and serum gallium levels comparable to intravenous GaN .

Antimicrobial Activity

Key Insight: GaM’s dual action—iron mimicry and biofilm disruption—makes it superior to inorganic gallium salts in treating localized infections .

Biologische Aktivität

Gallium maltolate (GaM) is a coordination complex of gallium and maltol that has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of GaM, focusing on its mechanisms of action, efficacy in various models, and implications for future research.

1. Antimicrobial Activity

Mechanism of Action

this compound exhibits significant antimicrobial properties, particularly against pathogens such as Pseudomonas aeruginosa and uropathogenic Escherichia coli. The compound acts as an iron mimic, disrupting iron-dependent processes critical for bacterial growth. In vitro studies have shown that GaM inhibits the uptake of iron by bacteria, leading to cell stress and reduced virulence factors such as quorum-sensing proteins and motility factors .

Case Study: Uropathogenic E. coli

A study using a mouse model of cystitis demonstrated that GaM effectively localized to bladder tissue, achieving a median concentration of 1.93 µg/g after five days of treatment. This suggests its potential as an antimicrobial therapy for urinary tract infections . The study highlights the compound's ability to reach infection sites, enhancing its therapeutic efficacy.

2. Anticancer Activity

Efficacy Against Glioblastoma

Recent research indicates that GaM has significant activity against glioblastoma stem cells. In vitro studies revealed that GaM inhibits cellular iron homeostasis and disrupts critical iron-dependent processes necessary for tumor growth. In a rat model, oral administration of GaM resulted in tumor shrinkage and prolonged survival .

Table 1: Summary of Anticancer Studies on this compound

3. Pharmacokinetics and Safety

This compound has been shown to provide high bioavailability following oral administration, with minimal reported toxicity. In a pharmacokinetic study involving mice, serum concentrations were measured at 110.5 ng/mL and 559.3 ng/mL for doses of 10 mg/kg and 50 mg/kg respectively after ten days of treatment . This indicates effective absorption and distribution within the body.

4. Future Directions

The promising results from preclinical studies have led to ongoing clinical trials assessing the safety and efficacy of GaM in patients with glioblastoma and potentially other malignancies. The unique mechanism by which GaM targets iron metabolism presents an innovative approach in cancer therapy, especially for tumors reliant on iron for growth .

Q & A

Basic: What is the primary mechanism by which gallium maltolate (GaM) exerts its antimicrobial and antitumor effects?

Answer:

this compound mimics ferric iron (Fe³⁺), disrupting iron-dependent metabolic pathways. It competitively inhibits ribonucleotide reductase (RR), an enzyme critical for DNA synthesis, thereby halting cellular proliferation in pathogens and cancer cells . In Pseudomonas aeruginosa, GaM induces an iron-limited stress response, downregulating quorum-sensing systems and virulence factors . For antitumor activity, GaM accumulates in tumors, suppresses RR, and induces apoptosis in hepatocellular carcinoma (HCC) cells at concentrations as low as 30 µM .

Key Data:

- IC₅₀ for apoptosis in HCC cells : 30 µM after 6 days of treatment .

- Proteomic findings : Downregulation of iron acquisition proteins (e.g., pyoverdine biosynthesis proteins) in P. aeruginosa .

Basic: Which experimental models are validated for studying GaM's efficacy and toxicity?

Answer:

- Invertebrate models : Galleria mellonella larvae assess in vivo toxicity and antimicrobial efficacy .

- Veterinary models : Neonatal foals infected with Rhodococcus equi evaluate chemoprophylactic dosing (20 mg/kg intragastric) and pharmacokinetics (Cmax: 1,079 ng/mL; AUC: 40,215 ng/mL/h) .

- Rodent models : Rabbits infected with Treponema pallidum test topical GaM formulations .

Pharmacokinetic Table (Foals):

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 1,079 ± 311 |

| Tmax (h) | 4.3 ± 2.0 |

| Terminal t½ (h) | 26.6 ± 11.6 |

| AUC (ng/mL/h) | 40,215 ± 8,420 |

Advanced: How do proteomic approaches elucidate GaM's impact on bacterial pathogens?

Answer:

Label-free quantitative proteomics reveals GaM triggers an iron-starvation response in P. aeruginosa, reducing expression of iron-dependent proteins (e.g., ferric uptake regulator, Fur) and quorum-sensing molecules like lasI and rhlI . This method identifies key metabolic disruptions, such as:

- Downregulated pathways : Heme biosynthesis, siderophore production.

- Upregulated pathways : Stress response proteins (e.g., catalases).

Proteomic Workflow:

Culture bacteria under GaM exposure.

Extract and purify proteins.

Analyze via LC-MS/MS with MaxQuant software.

Validate using bioinformatics tools (e.g., STRING, DAVID) .

Advanced: What evidence supports GaM's use in combination therapies for enhanced anticancer effects?

Answer:

GaM synergizes with iron-targeting agents (e.g., Triapine) to amplify RR inhibition. In HCC, GaM monotherapy (1,500 mg/day) reduced tumor size by 50% in a clinical case study . Preclinical data show enhanced apoptosis when GaM is combined with:

- Antivirals : Blocks SARS-CoV-2 protease activity via hydrogen bonding with viral enzymes .

- Chemotherapeutics : Overcomes resistance to gallium nitrate in lymphoma cells .

Combination Therapy Example:

| Agent | Mechanism | Outcome (In Vitro) |

|---|---|---|

| GaM + Triapine | Dual RR inhibition | Synergistic cytotoxicity |

| GaM + Acyclovir | Viral protease inhibition | Reduced HSV lesion size |

Basic: What pharmacokinetic properties enable GaM's oral bioavailability?

Answer:

GaM’s water solubility (10.7 mg/mL) and octanol-water partition coefficient (0.41) facilitate absorption. After oral administration, >90% binds to serum transferrin (Tf), enabling targeted delivery to iron-avid tissues . Key pharmacokinetic parameters in humans include:

Transferrin-Binding Dynamics:

Advanced: How does GaM induce apoptosis in cancer cells?

Answer:

GaM disrupts mitochondrial function by replacing Fe³⁺ in cytochrome C oxidase, increasing reactive oxygen species (ROS). In HCC cells, this triggers caspase-3 activation and DNA fragmentation . Proteomic studies also show downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Apoptosis Markers in HCC:

- Caspase-3 activity : 3-fold increase after 72 hours .

- DNA fragmentation : Observed via comet assay .

Advanced: What methodologies assess GaM's efficacy in topical applications?

Answer:

- 3D-printed hydrogels : Loaded with GaM (1–5% w/w) reduce Staphylococcus aureus bioburden in murine skin infections .

- Rabbit yaws model : Topical GaM (1% cream) decreases Treponema pallidum burden in primary lesions .

Topical Formulation Data:

| Formulation | Application | Efficacy (vs. Control) |

|---|---|---|

| GaM hydrogel | Murine skin infection | 99% pathogen reduction |

| GaM cream (Gallixa®) | Rabbit yaws | 80% lesion resolution |

Basic: How is GaM synthesized, and what structural features govern its activity?

Answer:

GaM is synthesized by coordinating gallium(III) with three maltolate ligands (3-hydroxy-2-methyl-4-pyrone) in a propeller-like geometry. Density functional theory (DFT) calculations highlight its high electron-capturing capacity at the gallium center, enhancing interactions with biological targets (e.g., RR, viral proteases) .

Synthesis Protocol:

React gallium nitrate with maltol in aqueous solution.

Purify via recrystallization .

Advanced: How do bacterial resistance mechanisms to GaM differ from gallium nitrate?

Answer:

GaM-resistant P. aeruginosa strains show upregulated efflux pumps (e.g., MexAB-OprM), whereas gallium nitrate resistance involves mutations in iron uptake systems. Proteomic data confirm GaM uniquely downregulates quorum-sensing pathways, reducing biofilm formation .

Resistance Mechanisms Comparison:

| Compound | Resistance Pathway | Key Proteins Affected |

|---|---|---|

| Gallium nitrate | Iron transporter mutations | FeoABC, FptX |

| This compound | Efflux pump overexpression | MexAB-OprM, MexCD-OprJ |

Basic: What analytical techniques validate GaM's chemical stability and interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.